Dopamine D4 Receptor Ligand Pharmacokinetic Advantage: 1,2,3-Triazole-Amide Bioisostere Class-Level Inference
A 2025 study demonstrated that 1,2,3-triazole carboxamide analogs maintained high dopamine D4 receptor (D4R) binding affinity (Ki values comparable to the parent amide series) while improving pharmacokinetic properties relative to their amide counterparts [1]. Specifically, the 1,2,3-triazole bioisostere analogs retained high D4R affinity and subtype selectivity but exhibited reduced functional efficacy in both cAMP inhibition (Δ efficacy approximately −10% to −25% depending on the specific analog) and β-arrestin recruitment assays compared to the amide parent compounds [1]. This class-level SAR indicates that N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide, as a 1,2,3-triazole-4-carboxamide, may offer a differentiated pharmacological profile relative to amide-based D4R ligands. However, this compound was not among the specific analogs directly tested in that publication, and no Ki, IC₅₀, or pharmacokinetic data were reported for this exact structure [1].
| Evidence Dimension | Dopamine D4 receptor binding affinity and functional efficacy (cAMP and β-arrestin) |
|---|---|
| Target Compound Data | No quantitative data available specifically for N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide [1]. |
| Comparator Or Baseline | Related 1,2,3-triazole-4-carboxamide D4R ligands: Maintained high D4R affinity (Ki comparable to parent amide series); reduced functional efficacy in cAMP (Δ efficacy approximately −10% to −25%) and β-arrestin recruitment vs. amide parents [1]. |
| Quantified Difference | Cannot be calculated for the target compound specifically; class trend shows D4R affinity retained with attenuated functional efficacy for triazole bioisosteres. |
| Conditions | In vitro radioligand binding assays (D4R-transfected HEK293 cells); cAMP inhibition and β-arrestin recruitment functional assays [1]. |
Why This Matters
Provides class-level evidence that the 1,2,3-triazole-4-carboxamide chemotype—of which this compound is a member—may offer pharmacokinetic advantages or biased signaling properties versus amide-based congeners, though direct evidence for this specific compound is absent.
- [1] Alkhatib M, Jacobs FM, Hanson JN, et al. Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Pharmacology & Translational Science. 2025; doi:10.1021/acsptsci.5c00646. View Source
